3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Ethylphenyl)bicyclo[111]pentane-1-carboxylic acid is an organic compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three rings of four carbon atoms each The presence of the 2-ethylphenyl group attached to the bicyclo[11
Preparation Methods
The synthesis of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One practical method involves a metal-free homolytic aromatic alkylation protocol . This method is advantageous due to its simplicity and the absence of metal catalysts, making it more environmentally friendly. The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups such as esters or amides.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used in the development of bioisosteres, which are molecules that mimic the biological activity of other compounds while having different chemical structures.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can interact with biological molecules in unique ways. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of the 2-ethylphenyl group, leading to different chemical and biological properties.
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester: This compound has a phenyl group and a methyl ester functional group, which also results in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-5-3-4-6-11(10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUIEVARMZKDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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